molecular formula C16H20N2O2 B15297913 Tert-butyl 3-(2-cyanophenyl)pyrrolidine-1-carboxylate

Tert-butyl 3-(2-cyanophenyl)pyrrolidine-1-carboxylate

Cat. No.: B15297913
M. Wt: 272.34 g/mol
InChI Key: JRSJMORYEZHUFE-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-cyanophenyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a cyanophenyl group, and a pyrrolidine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-cyanophenyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester with a cyanophenyl derivative. One common method involves the use of Dess-Martin periodinane as an oxidizing agent in dichloromethane solution . The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . This method allows for efficient Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot reaction.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-cyanophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

Tert-butyl 3-(2-cyanophenyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-cyanophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity . The presence of the cyanophenyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(2-cyanophenyl)pyrrolidine-1-carboxylate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where such characteristics are desired.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

tert-butyl 3-(2-cyanophenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-9-8-13(11-18)14-7-5-4-6-12(14)10-17/h4-7,13H,8-9,11H2,1-3H3

InChI Key

JRSJMORYEZHUFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2C#N

Origin of Product

United States

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